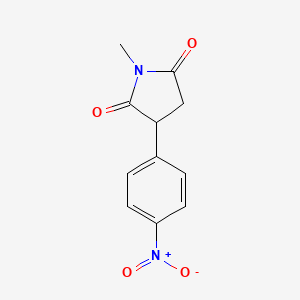![molecular formula C11H15BrOSi B14622713 Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl- CAS No. 55991-66-7](/img/structure/B14622713.png)
Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-bromophenyl)vinyloxy)trimethylsilane: is an organosilicon compound that features a bromophenyl group attached to a vinyloxy group, which is further bonded to a trimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-bromophenyl)vinyloxy)trimethylsilane typically involves the reaction of 4-bromophenylacetylene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of (1-(4-bromophenyl)vinyloxy)trimethylsilane follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (1-(4-bromophenyl)vinyloxy)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The vinyloxy group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Products include hydrocarbon derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: (1-(4-bromophenyl)vinyloxy)trimethylsilane is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling .
Biology: In biological research, this compound can be used to modify biomolecules, enabling the study of their interactions and functions .
Industry: In the industrial sector, (1-(4-bromophenyl)vinyloxy)trimethylsilane is used in the production of advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of (1-(4-bromophenyl)vinyloxy)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromophenyl group can undergo electrophilic substitution, while the vinyloxy group can participate in addition and oxidation reactions. The trimethylsilane moiety provides stability and enhances the compound’s reactivity in certain conditions .
Comparison with Similar Compounds
(1-tert-Butylvinyloxy)trimethylsilane: This compound has a tert-butyl group instead of a bromophenyl group, which affects its reactivity and applications.
Vinyloxy-trimethylsilane: Lacks the bromophenyl group, making it less versatile in certain synthetic applications.
Uniqueness: (1-(4-bromophenyl)vinyloxy)trimethylsilane is unique due to the presence of the bromophenyl group, which allows for a wide range of chemical modifications and applications. Its combination of functional groups makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
55991-66-7 |
|---|---|
Molecular Formula |
C11H15BrOSi |
Molecular Weight |
271.22 g/mol |
IUPAC Name |
1-(4-bromophenyl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C11H15BrOSi/c1-9(13-14(2,3)4)10-5-7-11(12)8-6-10/h5-8H,1H2,2-4H3 |
InChI Key |
QSSCXHOFPRYAHW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


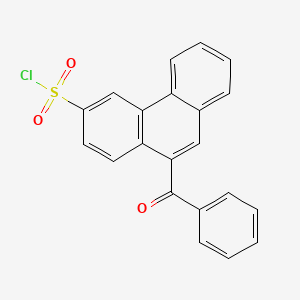
![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)
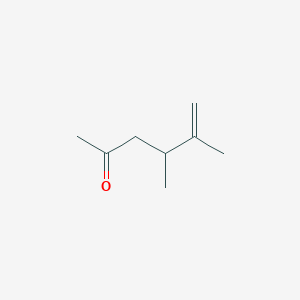

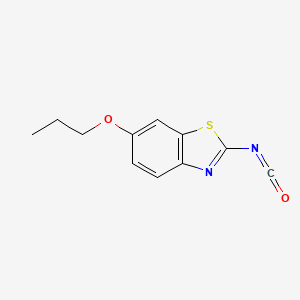
![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
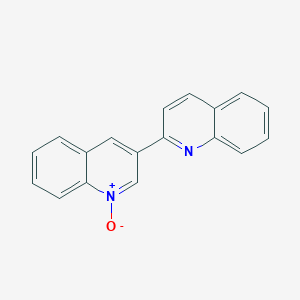
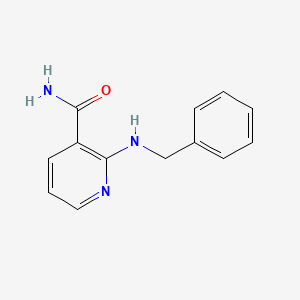
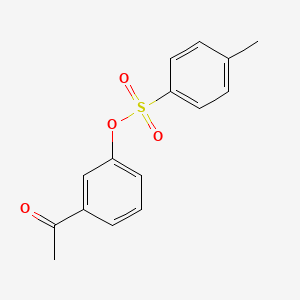

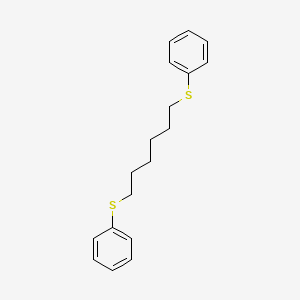
![N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B14622683.png)
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-](/img/structure/B14622691.png)
